![molecular formula C15H14N4OS B2761860 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448064-96-7](/img/structure/B2761860.png)
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Synthesis Analysis
The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization of the intermediates .Scientific Research Applications
Anti-Fibrotic Activity
This compound has shown promise in the field of anti-fibrotic therapy. Research indicates that derivatives of this molecule can inhibit the expression of collagen and hydroxyproline in cell culture, suggesting potential as novel anti-fibrotic drugs . This could be particularly beneficial in treating diseases like liver fibrosis, where the accumulation of excess fibrous connective tissue leads to chronic damage.
Antimicrobial Properties
Compounds with a pyrimidine moiety, which is structurally similar to the core of our compound of interest, are known to exhibit antimicrobial activities . This opens up possibilities for the compound to be used in developing new antimicrobial agents that could be effective against a range of bacterial infections.
Antiviral Uses
Similarly, the pyrimidine core present in related compounds has been associated with antiviral properties . This suggests that our compound could be explored for its potential use in antiviral drug development, possibly offering new avenues for treating viral infections.
Antitumor Potential
The structural features of this compound, particularly the pyrimidine and pyrazole components, are found in other molecules that have demonstrated antitumor activities . This indicates that it could be valuable in cancer research, potentially leading to the development of new cancer therapeutics.
Anti-Tubercular Activity
There is evidence that similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Given the ongoing need for more effective tuberculosis treatments, this compound could contribute to the discovery of new drugs in this area.
Chemical Biology and Medicinal Chemistry
The compound’s versatile structure makes it a valuable tool in chemical biology and medicinal chemistry for constructing libraries of novel heterocyclic compounds with potential biological activities . Its use in synthesizing diverse derivatives offers a platform for discovering new drugs with various pharmacological effects.
Mechanism of Action
Target of Action
The primary targets of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(14-2-1-11-21-14)17-8-10-19-9-5-13(18-19)12-3-6-16-7-4-12/h1-7,9,11H,8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYVMEYPUQDRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide |
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